molecular formula C9H11NO B1283469 2-Ethylbenzamide CAS No. 67832-97-7

2-Ethylbenzamide

Cat. No. B1283469
CAS RN: 67832-97-7
M. Wt: 149.19 g/mol
InChI Key: GKTFLKJXZOYBRW-UHFFFAOYSA-N
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Description

2-Ethylbenzamide is a chemical compound that is part of the benzamide family, which are amides derived from benzoic acid. Benzamides are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods can give insights into its properties and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, water-mediated and environmentally friendly syntheses of N-arylbenzamide derivatives are described, highlighting the use of water as a benign solvent . Another paper discusses the synthesis of N-ethylbenzamide derivatives through the reaction of benzisoxazolium salts with peptide acids, which is relevant to peptide synthesis . Additionally, the synthesis of various 2-ureidobenzamide derivatives through one-pot reactions is reported, showcasing the versatility of benzamide chemistry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their reactivity and potential applications. One paper reports the full characterization of a benzamide derivative using spectroscopic methods and X-ray analysis, which is essential for understanding the compound's molecular geometry and electronic structure . Similarly, the crystal and molecular structure of a nickel(II) complex of a benzamide derivative is determined, providing insights into the coordination environment and geometry around the metal center .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are useful in synthetic chemistry. The formation of 2-ureidobenzamides and their subsequent reactions to yield different products, such as isatoic anhydrides, is discussed, with a focus on the mechanism of these transformations . The reactivity of benzamide derivatives in Knoevenagel condensation reactions is also demonstrated, which is a method for forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers provide information on the characterization of these compounds using techniques such as NMR, IR, GC-MS, and elemental analysis . The antimicrobial activity of certain benzamide derivatives is also investigated, suggesting potential applications in the development of new pharmaceuticals . Furthermore, the synthesis of nanoparticles and nanocrystals from a benzamide-based nickel(II) complex indicates the utility of these compounds in materials science .

Scientific Research Applications

  • Chromatographic Studies : 2-Ethylbenzamide has been studied in chromatography. Lehtonen (1983) investigated the retention of N-ethylbenzamides, including 2-ethylbenzamide, in liquid chromatography, suggesting potential in quantitative structure-retention relationships (Lehtonen, 1983).

  • Organometallic Chemistry : In a study on platinum-catalyzed hydroamination, Wang and Widenhoefer (2004) reported the synthesis of N-ethylbenzamide, which includes 2-ethylbenzamide, showcasing its relevance in organometallic reactions (Wang and Widenhoefer, 2004).

  • Peptide Synthesis : Kemp et al. (1974) explored the use of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate in peptide synthesis, demonstrating its utility in forming 3-acyloxy-2-hydroxy-N-ethylbenzamides (Kemp et al., 1974).

  • Hydrogen Bonding Studies : Majewska et al. (2009) conducted studies on 2-hydroxy-N,N-diethylbenzamide, analyzing intramolecular versus intermolecular hydrogen bonding equilibria, indicating its significance in understanding hydrogen bonding behavior (Majewska et al., 2009).

  • Pharmacology : Klioze et al. (1979) investigated the synthesis and antihypertensive activity of various compounds, including N-ethylbenzamide, suggesting its potential in developing antihypertensive drugs (Klioze et al., 1979).

  • Insect Repellent Research : Alzogaray (2015) compared the effects of DEET and IR3535 on Rhodnius prolixus, where N,N-diethyl-3-methylbenzamide, a close relative of 2-ethylbenzamide, was studied, indicating its relevance in insect repellent research (Alzogaray, 2015).

Future Directions

While specific future directions for 2-Ethylbenzamide are not mentioned in the available literature, benzamides in general are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Therefore, future research may focus on developing new synthetic methods and exploring new applications for these compounds.

properties

IUPAC Name

2-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTFLKJXZOYBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570826
Record name 2-Ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzamide

CAS RN

67832-97-7
Record name 2-Ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Z Zhang, Y Deng, M Hou, X Lai, M Guan… - Chemical …, 2022 - pubs.rsc.org
… -2-ethylbenzamide … 2-ethylbenzamide 1 by iron/photoredox dual catalysis. In previous results, acyl nitrene, in situ generated from dioxazol-5-ones 5b and N-methoxyl-2-ethylbenzamide, …
Number of citations: 3 pubs.rsc.org
P Beak, A Tse, J Haawkins, CW Chen, S Mills - Tetrahedron, 1983 - Elsevier
… in the 2-isopropylbenzamides 25 and 26; however, benzylic metallation is observed with secondary 2-ethyl- and 2-methylbenzamides 21 and 22 and with the tertiary 2-ethylbenzamide …
Number of citations: 98 www.sciencedirect.com
H Lee, T He, SP Cook - Organic Letters, 2022 - ACS Publications
… The benzylic borylation of N-chloro-2-ethylbenzamide 1t proceeded in good yield to produce secondary benzylic boronic ester 3t. While the terminal alkene substrate N-chloro-2-(4-…
Number of citations: 4 pubs.acs.org
JJ Court, DJ Hlasta - Tetrahedron letters, 1996 - Elsevier
… 2a was prepared from N,Ndiethyl-2-ethylbenzamide 1 in 55% yield. When 1 was treated … 5 During the course of this work, we found that the reaction of N,N-diethyl-2-ethylbenzamide …
Number of citations: 33 www.sciencedirect.com
X Bao, Q Wang, J Zhu - Nature communications, 2019 - nature.com
… Treatment of N-methyl-2-ethylbenzamide (6) under standard conditions failed to produce even a trace amount of azido amide 4a indicating that 6 was not an intermediate of the reaction …
Number of citations: 80 www.nature.com
HR Snyder, GI Poos - Journal of the American Chemical Society, 1949 - ACS Publications
… After recrystallization from water and chloroform it melted at 151-152 and showed no depression in melting point when mixed with a sample of 2-ethylbenzamide.3 There was …
Number of citations: 8 pubs.acs.org
J Clayden, P Johnson, JH Pink… - The Journal of Organic …, 2000 - ACS Publications
… Freshly distilled (−)-sparteine (644 mg, 3 mmol, 1.2 equiv) was added to 2-ethylbenzamide 4 (582 mg, 2.5 mmol, 1 equiv) in a predried, nitrogen filled flask. Pentane (75 mL) and tert-…
Number of citations: 151 pubs.acs.org
G Naskar, M Jeganmohan - Organic Letters, 2023 - ACS Publications
A palladium-catalyzed [3 + 2] annulation of substituted aromatic amides with maleimides providing tricyclic heterocyclic molecules in good to moderate yields through weak carbonyl …
Number of citations: 8 pubs.acs.org
D Arnodo, S Ghinato, S Nejrotti, M Blangetti… - Chemical …, 2020 - pubs.rsc.org
… Instantaneous quench of the reaction mixture with MeI (5 equiv.) afforded the corresponding N,N-diisopropyl-2-ethylbenzamide 2a in 62% yield (Table 1, entry 1) alongside with 6% of α,…
Number of citations: 31 pubs.rsc.org
J Clayden, JH Pink, N Westlund… - Journal of the Chemical …, 2002 - pubs.rsc.org
… sec-Butyllithium (0.66 ml, 1.3 M solution in cyclohexane, 0.857 mmol) was added dropwise to a solution of N,N-diisopropyl-2-ethylbenzamide 4 (0.20 g, 0.857 mmol) in THF (60 ml) at −…
Number of citations: 27 pubs.rsc.org

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